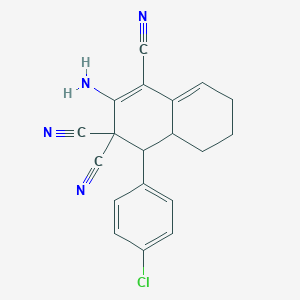![molecular formula C16H30N2 B5221306 2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
2-adamantyl[2-(diethylamino)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl[2-(diethylamino)ethyl]amine, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It works by blocking NMDA receptors in the brain, which are involved in learning and memory processes. Memantine is a unique drug as it is the only NMDA receptor antagonist approved for the treatment of Alzheimer's disease.
作用机制
Memantine works by blocking NMDA receptors in the brain. NMDA receptors are involved in learning and memory processes, and their overactivation can lead to neuronal damage. By blocking these receptors, Memantine helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Memantine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. It also reduces the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when overactivated. Memantine has been shown to improve cerebral blood flow, which is important for maintaining brain function.
实验室实验的优点和局限性
Memantine has several advantages for lab experiments. It has a well-defined mechanism of action, and its effects on neuronal function can be easily measured. However, Memantine is a relatively expensive drug, and its effects can vary depending on the experimental conditions. Memantine also has a relatively short half-life, which can make it difficult to maintain a consistent drug concentration in experiments.
未来方向
There are several future directions for the study of Memantine. One area of research is the development of new Memantine analogs that have improved efficacy and fewer side effects. Another area of research is the identification of new therapeutic applications for Memantine, such as in the treatment of traumatic brain injury. Finally, further studies are needed to better understand the long-term effects of Memantine on neuronal function and to identify potential biomarkers for its therapeutic efficacy.
Conclusion:
In conclusion, Memantine is a unique drug that has shown promise for the treatment of Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. Future research is needed to further explore the therapeutic potential of Memantine and to identify new applications for this important drug.
合成方法
Memantine is synthesized by reacting 2-bromo-1-adamantylamine with diethylamine. The reaction takes place in the presence of a palladium catalyst and a base. The resulting product is purified by recrystallization. The yield of the reaction is about 50%.
科学研究应用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. Memantine is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-18(4-2)6-5-17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUIJEWURDSYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-(4-fluoro-2-methoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5221224.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B5221230.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5221235.png)
![5-{[3-(4-nitrophenyl)-2-propen-1-yl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![diethyl [3-(2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5221242.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)
![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![4-propoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221280.png)
![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)